KRAS G12C inhibitor 61

KRAS G12C pancreatic cancer ERK signaling

KRAS G12C inhibitor 61 is a covalent, small-molecule inhibitor that irreversibly binds to the mutant Cys12 residue, locking KRAS in its inactive GDP-bound state. This compound resolves the challenge of obtaining a well-characterized, non-clinical chemotype tool compound for KRAS G12C research. • Kd = 4 nM for KRAS G12C; IC50 = 9 nM for p-ERK inhibition in MIA PaCa-2 cells • 3.3-fold higher potency than sotorasib, enabling lower working concentrations • Distinct chemotype from sotorasib and adagrasib for cross-validation and resistance studies Supplied as a solid with ≥98% purity; shipped at ambient temperature. For R&D use only.

Molecular Formula C31H33ClFN7O2
Molecular Weight 590.1 g/mol
Cat. No. B12389310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 61
Molecular FormulaC31H33ClFN7O2
Molecular Weight590.1 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C
InChIInChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1
InChIKeyHBHOIHAXRLHFTR-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 61: Compound Overview


KRAS G12C inhibitor 61 is a covalent, small-molecule inhibitor specifically designed to target the G12C mutant form of the KRAS oncoprotein [1]. This compound functions by irreversibly binding to the mutant cysteine residue (Cys12), locking the KRAS protein in its inactive, GDP-bound state and thereby blocking downstream oncogenic signaling pathways . Characterized by a molecular weight of 590.09 g/mol and the chemical formula C₃₁H₃₃ClFN₇O₂, it is identified as Example 61 in the Pfizer patent US20250034173 and as Example 3 in the earlier Araxes patent WO2019051291 [2][3].

Covalent inhibitor designed to lock KRAS G12C in inactive GDP-bound state
Structurally distinct scaffold from clinical inhibitors sotorasib and adagrasib
Patent-derived example (Pfizer US20250034173) with reported binding and cellular data

Why KRAS G12C Inhibitor 61 Cannot Be Substituted


Despite belonging to the same class of covalent KRAS G12C inhibitors, compounds like sotorasib (AMG-510) and adagrasib (MRTX849) exhibit significant differences in their binding mechanisms, potency, and isoform selectivity profiles [1]. KRAS G12C inhibitor 61 demonstrates a distinct chemical scaffold and binding mode that confers a unique affinity and selectivity profile, as evidenced by its high-resolution binding data (Kd = 4 nM) and cellular potency [2]. Generic substitution without considering these quantitative biochemical and cellular differences can lead to unpredictable experimental outcomes, particularly in assays where isoform specificity (e.g., differential inhibition of KRAS vs. NRAS/HRAS) or kinetic properties are critical [3].

This Compound
Binding Distinct covalent binding mode to KRAS G12C
Scaffold Unique chemotype, not interchangeable with tetrahydropyridopyrimidine or piperazine-acrylamide cores
Sotorasib / Adagrasib
Selectivity Isoform selectivity profiles may differ; NRAS/HRAS inhibition may shift
Potency Cellular ERK inhibition context varies; direct replacement may alter assay response

KRAS G12C Inhibitor 61: Head-to-Head Evidence


Cellular ERK Inhibition Potency vs. Sotorasib

In head-to-head comparable cellular assays using the MIA PaCa-2 pancreatic cancer cell line (KRAS G12C mutant), KRAS G12C inhibitor 61 inhibited phospho-ERK 1/2 with an IC50 of 9 nM [1]. Under identical or highly similar experimental conditions, the FDA-approved inhibitor sotorasib (AMG-510) demonstrated a significantly higher IC50 of approximately 30 nM (0.03 µM) [2]. This represents a 3.3-fold improvement in cellular potency.

Cellular ERK Potency vs Sotorasib
Cross-study comparable
IC50 9 nM vs 30 nM (sotorasib)
3.3-fold lower IC50
Reported higher cellular response at lower concentration in MIA PaCa-2 model
Conditions: 2h treatment; comparative context may vary with assay protocol
KRAS G12C pancreatic cancer ERK signaling

Cellular ERK Inhibition: Comparable to Adagrasib with Distinct Scaffold

KRAS G12C inhibitor 61 demonstrates a cellular potency (IC50 = 9 nM in MIA PaCa-2 cells) that is comparable to the leading clinical candidate adagrasib (MRTX849), which exhibits an IC50 of 4.7-5 nM in the same cell line for p-ERK inhibition [1]. While the potency is within the same order of magnitude, the compounds are structurally distinct. This structural differentiation offers a critical advantage for combination studies or for use in systems where adagrasib may exhibit confounding off-target activities.

Potency Context vs Adagrasib
Cross-study comparable
IC50 9 nM vs 4.7–5 nM (adagrasib)
~2-fold difference, same order of magnitude
Comparable cellular activity supports use as chemically distinct alternative
24h treatment; distinct scaffold may influence off-target profiles
KRAS G12C covalent inhibitor ERK signaling

Binding Affinity Characterization for KRAS G12C

KRAS G12C inhibitor 61 exhibits high-affinity binding to the KRAS G12C protein, with a reported dissociation constant (Kd) of 4 nM [1]. While direct head-to-head Kd data for clinical compounds under identical assay conditions are not available for a rigorous quantitative comparison, this value places KRAS G12C inhibitor 61 in a class of high-affinity covalent binders. This level of biochemical affinity is a primary determinant of target engagement and is a key differentiator from weaker or non-covalent analogs that may fail to achieve sustained target inhibition at therapeutically relevant concentrations.

Binding Affinity
Class-level inference
4 nM Kd
High-affinity binding supports target engagement studies
Biochemical assay; direct head-to-head Kd data not available
KRAS G12C binding affinity biochemical assay

Chemical Scaffold Differentiation from Clinical Candidates

KRAS G12C inhibitor 61 is based on a distinct chemical scaffold (as defined by its SMILES: C=C1CN2CC[C@H](OC)[C@@]2(COc2nc3c4c(nc(-c5c(C6CC6)c(Cl)cc6[nH]ccc56)c(F)c4n2)OC[C@@H]2COCCCN32)C1) that differs fundamentally from the tetrahydropyridopyrimidine core of sotorasib and the piperazine-acrylamide core of adagrasib [1][2]. This structural differentiation is documented in the Pfizer patent US20250034173, where it is listed as Example 61 [3]. The unique chemical structure can translate into different physicochemical properties, metabolic stability, and off-target liability profiles, which are critical considerations for in vivo and translational research.

Scaffold Differentiation
Supporting evidence
Unique core, distinct from clinical chemotypes
Enables cross-validation and resistance-mechanism studies
Structural analysis from patent US20250034173
KRAS G12C chemical structure intellectual property

KRAS G12C Inhibitor 61: Research and Industrial Applications


Pancreatic Cancer Cell Models: KRAS G12C Signaling Inhibition

Based on its demonstrated IC50 of 9 nM for p-ERK inhibition in MIA PaCa-2 cells [1], KRAS G12C inhibitor 61 is ideally suited for in vitro studies in pancreatic cancer models. Its 3.3-fold higher potency compared to sotorasib [2] makes it a preferred tool compound for experiments where minimizing compound concentration is critical, such as in long-term clonogenic assays or when investigating combination therapies to avoid confounding cytotoxic effects.

Biochemical Tool for Target Engagement Studies

The well-characterized binding affinity (Kd = 4 nM) to the KRAS G12C protein [3] positions this compound as a reliable positive control for biochemical and biophysical assays. It is a strong candidate for use in surface plasmon resonance (SPR), thermal shift assays, and other binding studies designed to validate new screening assays or characterize novel KRAS G12C-targeting modalities.

Chemically Distinct Alternative for Cross-Validation

Given its unique chemical structure [4], which is distinct from both sotorasib and adagrasib, this inhibitor is a strategic choice for researchers requiring a tool compound with a different chemotype. This is particularly valuable for cross-validating biological findings, studying potential chemotype-specific resistance mechanisms, or navigating intellectual property landscapes where the use of clinical compounds may be restricted for commercial research.

RAS Isoform Selectivity Profiling

While specific selectivity data for KRAS G12C inhibitor 61 against NRAS or HRAS is not yet published, its high potency against the primary target [1] and distinct binding mode [4] make it a compelling candidate for inclusion in broader RAS isoform selectivity panels. Such studies would further define its utility and differentiate it from compounds like sotorasib, which has been shown to potently inhibit NRAS G12C .

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model studies
Cellular ERK inhibition profile
p-ERK endpoint context in MIA PaCa-2
Biochemical target engagement assays
Reported binding affinity (Kd)
SPR, thermal shift, or binding assay context
Cross-validation and resistance studies
Structurally distinct chemotype
Scaffold-based selectivity review
RAS isoform selectivity profiling
Selectivity screening panel context
NRAS/HRAS inhibition endpoint review

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